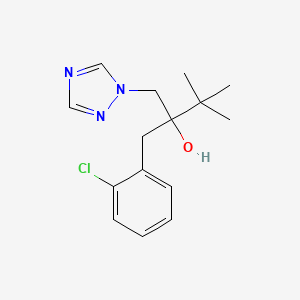
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 2-hydroxy-3,3-dimethylbutylamine.
Formation of Intermediate: The reaction between 2-chlorobenzyl chloride and 2-hydroxy-3,3-dimethylbutylamine forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and properties compared to other triazole derivatives.
Properties
CAS No. |
76674-05-0 |
|---|---|
Molecular Formula |
C15H20ClN3O |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-14(2,3)15(20,9-19-11-17-10-18-19)8-12-6-4-5-7-13(12)16/h4-7,10-11,20H,8-9H2,1-3H3 |
InChI Key |
DETXAJGVVCIVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1Cl)(CN2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















